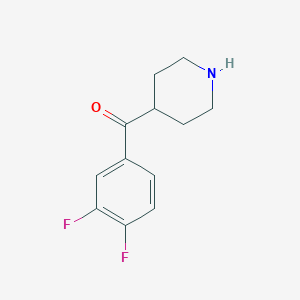

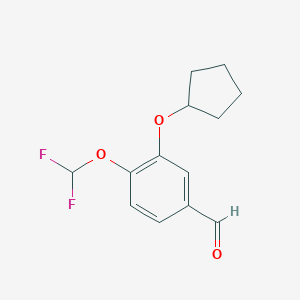

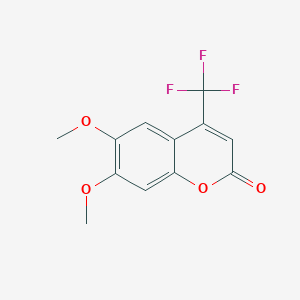

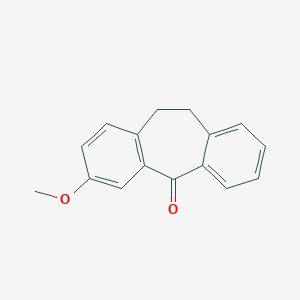

3-Methoxydibenzosuberon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-Methoxy Dibenzosuberone has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.

Biology: Its derivatives are studied for their potential antiviral and antimicrobial properties.

Medicine: It is explored as a potential antidepressant and antiviral agent.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan It’s known that similar compounds, such as dibenzosuberone derivatives, are used in the preparation of pharmaceutically active dibenzocycloheptenes , which are known to interact with the autonomic and central nervous systems .

Mode of Action

It’s worth noting that similar compounds, such as dibenzocycloheptenes, have been used as tricyclic antidepressants (tcas) . TCAs work by blocking the reuptake of norepinephrine and serotonin into nerve cells, thereby increasing the levels of these neurotransmitters in the brain and enhancing mood .

Biochemical Pathways

It’s known that similar compounds, such as dibenzocycloheptenes, affect the serotonin and norepinephrine pathways . These pathways play crucial roles in mood regulation and the overall functioning of the central nervous system .

Pharmacokinetics

It’s known that similar compounds, such as dibenzocycloheptenes, are well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

It’s known that similar compounds, such as dibenzocycloheptenes, can have a significant impact on mood regulation . They can alleviate symptoms of depression and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain .

Action Environment

It’s known that the efficacy of similar compounds, such as dibenzocycloheptenes, can be influenced by various factors, including the individual’s overall health, age, metabolism, and the presence of other medications .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known to be an intermediate in the preparation of dibenzocycloheptenes

Cellular Effects

Related compounds have been shown to have effects on various types of cells and cellular processes . For instance, some dibenzosuberone derivatives have been shown to have potential as tricyclic antidepressants

Molecular Mechanism

It is known to be an intermediate in the preparation of dibenzocycloheptenes , but the exact mechanism of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.

Vorbereitungsmethoden

The synthesis of 3-Methoxy Dibenzosuberone typically involves the intramolecular Friedel-Crafts acylation of 2-(phenethyl) benzoic acid . This reaction is carried out in the presence of a sulfonated styrene-divinylbenzene copolymer ion exchange resin, which is both economical and eco-compatible . The reaction conditions include the use of thionyl chloride in toluene at temperatures ranging from 60 to 105°C . Industrial production methods focus on optimizing these conditions to ensure high yield and purity while minimizing waste.

Analyse Chemischer Reaktionen

3-Methoxy Dibenzosuberone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

3-Methoxy Dibenzosuberone can be compared with other similar compounds such as:

Dibenzosuberone: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

Dibenzosuberenone: Contains a different arrangement of functional groups, leading to variations in its pharmacological properties.

Amitriptyline: A well-known tricyclic antidepressant that shares a similar tricyclic structure but differs in its specific functional groups and therapeutic applications.

The uniqueness of 3-Methoxy Dibenzosuberone lies in its specific methoxy substitution, which can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.